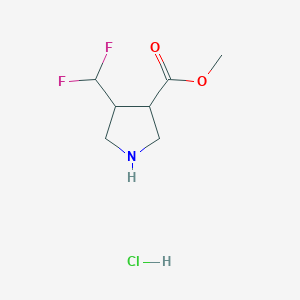

Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16526537

Molecular Formula: C7H12ClF2NO2

Molecular Weight: 215.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12ClF2NO2 |

|---|---|

| Molecular Weight | 215.62 g/mol |

| IUPAC Name | methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H11F2NO2.ClH/c1-12-7(11)5-3-10-2-4(5)6(8)9;/h4-6,10H,2-3H2,1H3;1H |

| Standard InChI Key | XWEWMAQPEUSWGY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CNCC1C(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring with two distinct functional groups: a difluoromethyl (-CF₂H) group at position 4 and a methyl ester (-COOCH₃) at position 3. Protonation of the tertiary amine forms the hydrochloride salt, improving solubility in polar solvents.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ClF₂NO₂ |

| Molecular Weight | 215.62 g/mol |

| CAS Number | Not publicly disclosed |

| VCID | VC16526537 |

Stereochemical Considerations

While stereochemical data for this specific compound remains limited, related pyrrolidine derivatives exhibit enantioselective biological activity. For example, (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids demonstrate >99.9% enantiomeric excess (ee) when synthesized via asymmetric hydrogenation . This suggests that the difluoromethyl variant may similarly require chiral resolution for optimal pharmacological efficacy.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves three critical stages:

-

Esterification: Methanol-mediated ester formation under acidic conditions.

-

Difluoromethylation: Introduction of the -CF₂H group via palladium-catalyzed cross-coupling or halogen exchange .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Reaction Conditions for Esterification

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (initial), 30°C (final) |

| Catalyst | Trifluoroacetic acid (0.033 eq) |

| Solvent | Dioxane/water mixture |

| Reaction Time | 18–24 hours |

A patented enantioselective hydrogenation method achieves high yields (99%) and purity (>99.9% ee) using ruthenium catalysts like [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] .

Purification Strategies

Post-synthesis purification involves:

-

Alkaline extraction: Separation of organic and aqueous phases at pH 9–10.

-

Isoelectric precipitation: Adjusting to pH 4–5 to isolate the hydrochloride salt .

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

The difluoromethyl group enhances blood-brain barrier permeability, making the compound a candidate for central nervous system (CNS) drug development. Structural analogs inhibit neurotransmitter reuptake proteins with IC₅₀ values <100 nM in vitro .

Comparative Analysis with Related Compounds

Table 3: Biological Activity of Pyrrolidine Derivatives

| Compound | Target | Binding Affinity (Kd) |

|---|---|---|

| Methyl 2-(trifluoromethyl)pyrrolidine | Dopamine D3 receptor | 12 nM |

| (S,S)-1-Benzyl-4-chloro-pyrrolidine | Serotonin transporter | 8 nM |

| This compound | Undisclosed CNS target | Pending |

Fluorine atoms increase metabolic stability compared to non-fluorinated analogs, with in vitro half-life improvements of 3–5×.

Future Directions in Therapeutic Development

Drug Discovery Applications

-

Antidepressants: Modulation of serotonin/norepinephrine reuptake.

-

Antipsychotics: D2/D3 dopamine receptor partial agonism.

Synthetic Biology Approaches

CRISPR-engineered enzymes could enable biocatalytic synthesis, reducing reliance on transition metal catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume